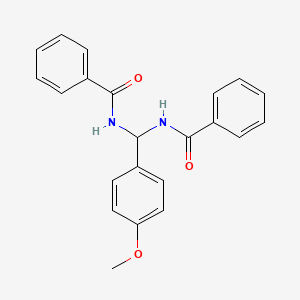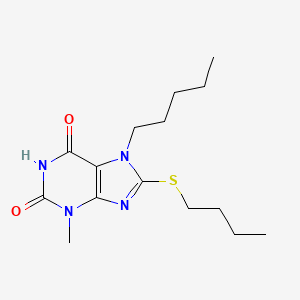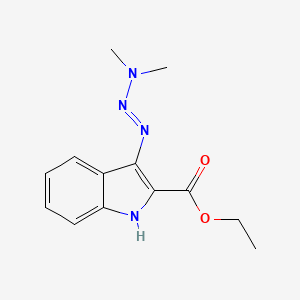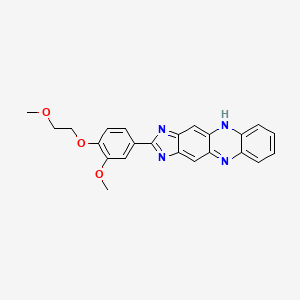![molecular formula C14H13N3O2 B11985654 N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide CAS No. 789-81-1](/img/structure/B11985654.png)
N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE is a hydrazone Schiff base compound. It is known for its versatility and broad range of biological activities, making it a subject of interest in pharmaceutical and chemical research . The compound’s structure includes an azomethine group (–CONH–N=CH–), which is a key pharmacophore in hydrazide hydrazones .
Preparation Methods
The synthesis of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and 2-hydroxyacetophenone . The reaction is carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with lanthanide ions such as Pr, Nd, Gd, Tb, and Ho. These reactions are typically carried out in aqueous dioxane medium with a constant ionic strength.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The azomethine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity and reactivity. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE is unique due to its specific structure and pharmacophore. Similar compounds include:
Salicylaldehyde isonicotinoyl hydrazone: Known for its strong antioxidant activity.
N’-(1-(4-Methoxybenzylidene)isonicotinohydrazide): Exhibits similar biological activities and is used in pharmaceutical research.
N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide: Another derivative with potential therapeutic applications.
These compounds share the hydrazone Schiff base structure but differ in their substituents, leading to variations in their biological and chemical properties.
Properties
CAS No. |
789-81-1 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(12-4-2-3-5-13(12)18)16-17-14(19)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
MAOCCGZSMYLPJX-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)



![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)

